4-Bromo-1-methoxy-2-methylbut-2-ene
Description
Properties
IUPAC Name |
(E)-4-bromo-1-methoxy-2-methylbut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(3-4-7)5-8-2/h3H,4-5H2,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDBUGDYRATAD-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 4 Bromo 1 Methoxy 2 Methylbut 2 Ene
Precursor Synthesis and Elaboration Pathways
The foundation of synthesizing 4-Bromo-1-methoxy-2-methylbut-2-ene lies in the selection and preparation of appropriate precursor molecules. These pathways generally begin with either simpler butene structures that are built upon or with precursors that already contain some of the desired functionalities.
A primary strategy for synthesis involves starting with a simpler, more readily available butene derivative. One of the most direct precursors is 1-methoxy-2-methylbut-2-ene. This compound provides the core carbon skeleton and the methoxy (B1213986) group, requiring only the selective introduction of a bromine atom at the C4 position.
Alternatively, more fundamental building blocks like isoprene (B109036) (2-methyl-1,3-butadiene) or its derivatives can be employed. For instance, processes involving the transformation of isoprene epoxide (3,4-epoxy-3-methyl-1-butene) are documented for creating structurally related bromo-butenal compounds. google.com Such a pathway would necessitate the opening of the epoxide ring and subsequent functional group interconversion to yield the target methoxy ether. Similarly, isoprene can be converted into chlorohydrins, which can then be brominated, demonstrating the utility of a basic C5 isoprene unit in building more complex structures. researchgate.net
| Precursor | Elaboration Pathway | Target Functionality |
| 1-methoxy-2-methylbut-2-ene | Allylic Bromination | Introduction of Bromine |
| Isoprene | Epoxidation, followed by ring-opening and functional group conversion | Formation of butene backbone and introduction of functionalities |
| Isoprene | Reaction with NCS/water to form a chlorohydrin, followed by bromination | Stepwise introduction of halo and hydroxyl groups for further conversion |
The introduction of the key bromo and methoxy groups is a critical step that defines the success of the synthesis.
When starting with 1-methoxy-2-methylbut-2-ene, the most common method for introducing the bromine atom is through an allylic bromination reaction. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS), which is known for its selectivity in brominating the allylic position of alkenes. The reaction can also be performed with elemental bromine (Br₂), though this may require more stringent control of reaction conditions to avoid competing reactions, such as addition across the double bond.
An alternative conceptual approach involves the simultaneous introduction of both the bromo and methoxy functionalities across a double bond. In related syntheses, N-bromosuccinimide has been used in methanol (B129727), where methanol acts as both the solvent and a nucleophile. mdpi.com This leads to the formation of a bromo-methoxy structure. Applying this principle, a precursor like 2-methyl-1,3-butadiene (isoprene) could potentially undergo a bromo-methoxylation reaction to install the required groups in a single strategic step, although this would require careful regiochemical control.
Reaction Conditions and Parameter Optimization
The efficiency and selectivity of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Optimizing parameters such as solvent, temperature, and the choice of reagents is paramount for achieving high yields and purity.
The choice of solvent plays a crucial role in the synthetic process. For the bromination of 1-methoxy-2-methylbut-2-ene, non-polar aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used. These solvents are effective at solubilizing the alkene precursor and the brominating agent without interfering with the reaction mechanism. In related syntheses of bromo-aldehydes from epoxides, a mixture of chloroform (B151607) and ethyl acetate (B1210297) has been utilized. google.com
Temperature is another critical parameter. Allylic bromination reactions are often initiated by heat or light. For related compounds, reactions are sometimes carried out at reflux temperatures, ranging from 70°C to 90°C, to ensure the reaction proceeds at a reasonable rate. google.com However, the conditions must be carefully controlled to ensure selective bromination at the desired position.
| Parameter | Condition | Rationale | Source |
| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar, aprotic; standard for radical brominations. | |
| Dichloromethane (CH₂Cl₂) | Non-polar, aprotic; good solubility for reactants. | ||
| Chloroform-Ethyl Acetate | Solvent mixture used in related bromination reactions. | google.com | |
| Temperature | Reflux (70-90°C) | Provides energy to initiate and sustain the reaction in related syntheses. | google.com |
| Controlled Conditions | Necessary to ensure selective bromination and prevent side reactions. |
The choice of reagents and catalysts is fundamental to directing the reaction toward the desired product.
For allylic bromination, N-bromosuccinimide (NBS) is often the reagent of choice over diatomic bromine because it maintains a low concentration of Br₂ in the reaction mixture, which suppresses the competing ionic addition of bromine across the double bond. To facilitate the reaction, a radical initiator such as UV light or azobisisobutyronitrile (AIBN) is often used with NBS.
In syntheses of analogous compounds, catalytic systems have proven beneficial. For example, lithium carbonate has been used as a catalyst and an acid sink to neutralize any hydrobromic acid formed as a byproduct, which could otherwise lead to undesired side reactions. google.com In other related preparations, copper(I) chloride has been shown to improve the yield and stereoselectivity of bromination reactions. researchgate.net
Reaction Mechanism Elucidation in this compound Formation
Understanding the reaction mechanism is key to optimizing the synthesis of this compound. The most probable mechanism for the primary synthetic route—the bromination of 1-methoxy-2-methylbut-2-ene with NBS—is a free radical chain reaction.
This mechanism proceeds through three main stages:
Initiation: A radical initiator (like AIBN or UV light) generates a small number of radicals, which then react with NBS to produce a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the allylic carbon (C4) of 1-methoxy-2-methylbut-2-ene. This is the most favorable position for abstraction because it forms a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the product, this compound, and a new bromine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine.
An alternative ionic mechanism could be considered, particularly if elemental bromine is used without a radical initiator. This would involve the formation of a cyclic bromonium ion intermediate across the double bond. A subsequent nucleophilic attack would open the ring. However, for the selective formation of the target compound, a radical pathway for allylic substitution is generally favored and more direct. In syntheses of related halo-ethers, the mechanism can involve the nucleophilic attack of a solvent molecule like methanol on an intermediate, which underscores the importance of controlling conditions to favor one mechanistic pathway over another. mdpi.com
Mechanistic Pathways of Bromination and Etherification
The synthesis of this compound can be conceptually broken down into two main bond-forming events: the introduction of the bromine atom and the formation of the methoxy ether linkage. These can be achieved in different sequences, each with distinct mechanistic features.
Route 1: Bromination of a Methoxy-substituted Alkene
A common and direct approach involves the allylic bromination of a pre-formed methoxy-substituted butene, such as 1-methoxy-2-methylbut-2-ene. The most frequently employed reagent for this transformation is N-bromosuccinimide (NBS).
The mechanism of allylic bromination with NBS is a well-established radical chain reaction:
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN), to generate a bromine radical (Br•).
Propagation:
The bromine radical abstracts a hydrogen atom from the allylic position (C-4) of 1-methoxy-2-methylbut-2-ene. This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic radical.
This allylic radical is a hybrid of two resonance structures, with the unpaired electron delocalized between C-2 and C-4.
The allylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the product, this compound, and a new bromine radical. The low concentration of Br₂ is maintained by the reaction of HBr (formed in the first propagation step) with NBS. youtube.com This low concentration is crucial to prevent the competing ionic addition of bromine to the double bond. masterorganicchemistry.com
Termination: The chain reaction terminates when two radicals combine.
Route 2: Etherification of a Bromo-substituted Alcohol
Alternatively, the ether linkage can be formed after the introduction of the bromine atom. This would typically involve the etherification of a precursor like 4-bromo-2-methylbut-2-en-1-ol (B12635089). The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.orgbyjus.commasterorganicchemistry.com
The mechanism of the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction: wikipedia.orgmasterorganicchemistry.com
A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-bromo-2-methylbut-2-en-1-ol, forming a sodium alkoxide. This alkoxide is a potent nucleophile.
The alkoxide then attacks an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
The reaction proceeds via a backside attack on the methylating agent, leading to the formation of the ether and the displacement of the leaving group (e.g., iodide). masterorganicchemistry.com
Route 3: Ring-Opening of an Epoxide
A distinct and potentially stereoselective route involves the ring-opening of an epoxide precursor, such as isoprene epoxide (3,4-epoxy-3-methyl-1-butene). A patented method describes the synthesis of the related compound, (E)-4-bromo-2-methylbut-2-en-1-al, using cupric bromide. A similar strategy could conceivably be adapted for the synthesis of this compound.
The proposed mechanism for the ring-opening with cupric bromide involves the coordination of the copper to the epoxide oxygen, activating it towards nucleophilic attack. The bromide ion then attacks one of the carbon atoms of the epoxide ring. Subsequent rearrangement and reaction with a methanol source would be required to yield the final product. The presence of a Lewis acid like cupric bromide can influence the regioselectivity of the ring opening.
Stereochemical Considerations in Synthetic Routes
The double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis is highly dependent on the chosen route and reaction conditions.
In Allylic Bromination: Radical allylic bromination with NBS generally provides poor stereochemical control. The intermediate allylic radical is planar at the sp²-hybridized carbons, and the incoming bromine can attack from either face, leading to a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by steric factors, with the more stable (E) isomer often being the major product, but separation of the isomers is typically required.
In Williamson Ether Synthesis: The stereochemistry of the double bond is determined by the starting bromo-substituted alcohol. If a pure (E) or (Z) isomer of 4-bromo-2-methylbut-2-en-1-ol is used, the Williamson ether synthesis, being an SN2 reaction at the methylating agent, will not affect the stereochemistry of the double bond. masterorganicchemistry.com Therefore, this route offers good stereochemical control if the starting material is stereochemically pure.
In Epoxide Ring-Opening: The synthesis of (E)-4-bromo-2-methylbut-2-en-1-al from isoprene epoxide using cupric bromide is reported to be stereospecific. This suggests that a similar approach, if adapted for the synthesis of this compound, could potentially offer high stereoselectivity, favoring the (E) isomer.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable processes. This involves considering factors such as the choice of reagents, solvents, and reaction conditions to maximize efficiency and minimize waste.
Development of Sustainable Synthetic Protocols
Efforts to develop more sustainable synthetic protocols for this compound focus on several key areas of green chemistry.
Alternative Solvents: Traditional allylic brominations often employ chlorinated solvents like carbon tetrachloride (CCl₄), which are toxic and environmentally harmful. manac-inc.co.jp The development of protocols using greener solvents, such as acetonitrile (B52724) or even solvent-free conditions, is a significant step towards sustainability. For etherification, the use of the alcohol reactant as the solvent can be a greener choice, although this is more applicable to the synthesis of symmetrical ethers. masterorganicchemistry.com
Catalytic Methods: The use of catalytic methods is a cornerstone of green chemistry. While the radical bromination with NBS is initiated, not truly catalytic in the traditional sense, exploring catalytic bromination methods could improve the green profile. For the etherification step, palladium-catalyzed allylic etherification represents a modern, catalytic alternative to the classical Williamson synthesis, often proceeding under mild conditions with high efficiency. frontiersin.org Research into heterogeneous catalysts, such as the titanium oxide-supported molybdenum oxide catalyst for allylic etherification, offers the advantage of easy separation and reusability, further enhancing the sustainability of the process. rsc.org
Alternative Reagents: While NBS is a convenient reagent, it is synthesized from bromine, and the succinimide (B58015) byproduct is often considered waste. masterorganicchemistry.com Investigating alternative brominating agents that are more atom-economical or can be generated in situ from greener sources would be a significant advancement.
Atom Economy and Waste Minimization Strategies
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comscranton.edu
Atom Economy Calculation for a Plausible Synthetic Route:
Let's consider a plausible two-step synthesis:
Williamson ether synthesis to form 1-methoxy-2-methylbut-2-ene from 2-methyl-2-buten-1-ol.
Allylic bromination of 1-methoxy-2-methylbut-2-ene using NBS.
Step 1: Etherification C₅H₁₀O + CH₃I + NaH → C₆H₁₂O + NaI + H₂ (2-methyl-2-buten-1-ol) + (Methyl iodide) + (Sodium hydride) → (1-methoxy-2-methylbut-2-ene) + (Sodium iodide) + (Hydrogen)
Step 2: Bromination C₆H₁₂O + C₄H₄BrNO₂ → C₆H₁₁BrO + C₄H₅NO₂ (1-methoxy-2-methylbut-2-ene) + (NBS) → (this compound) + (Succinimide)
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the bromination step with NBS, the atom economy is inherently less than 100% due to the formation of the succinimide byproduct.
Waste Minimization Strategies:
Byproduct Valorization: Investigating potential uses for the succinimide byproduct from the NBS reaction could transform it from a waste product into a valuable co-product.
Recycling of Reagents and Solvents: Implementing procedures for the recovery and reuse of solvents and any excess reagents is a critical waste minimization strategy.
Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize the formation of side products directly contributes to waste reduction.
Continuous Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and waste minimization compared to traditional batch processes. This approach allows for better control over reaction parameters, potentially leading to higher yields and reduced byproduct formation.
Below is an interactive data table summarizing the green chemistry considerations for different synthetic approaches.
| Synthetic Approach | Green Chemistry Considerations | Potential Improvements |
| Allylic Bromination with NBS | Pros: High regioselectivity for allylic position. Cons: Use of potentially hazardous solvents (e.g., CCl₄), formation of succinimide byproduct (low atom economy), NBS is produced from Br₂. | Use of greener solvents (e.g., acetonitrile), development of catalytic bromination methods, valorization of succinimide byproduct. |
| Williamson Ether Synthesis | Pros: Generally high yielding and reliable. Cons: Use of stoichiometric strong base (e.g., NaH) which produces H₂ gas, use of alkyl halides which can be hazardous. | Use of catalytic methods (e.g., palladium-catalyzed etherification), use of less hazardous methylating agents. |
| Epoxide Ring-Opening | Pros: Potentially high stereoselectivity. Cons: Often requires stoichiometric amounts of Lewis acids (e.g., cupric bromide), which can lead to metal waste. | Development of catalytic ring-opening procedures, use of environmentally benign catalysts. |
Reactivity and Chemical Transformations of 4 Bromo 1 Methoxy 2 Methylbut 2 Ene
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The presence of a bromine atom at an allylic position renders 4-Bromo-1-methoxy-2-methylbut-2-ene susceptible to nucleophilic substitution reactions. These reactions can proceed through different pathways, leading to a variety of functionalized products.
Allylic and Non-Allylic Substitution Pathways
Nucleophilic substitution reactions on this substrate can occur via direct (SN2) or allylic rearrangement (SN2') pathways. In the SN2 pathway, the nucleophile directly attacks the carbon atom bonded to the bromine, leading to the direct substitution product. In contrast, the SN2' pathway involves the nucleophile attacking the γ-carbon of the allylic system, resulting in a rearranged product where the double bond shifts.
The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, reactions with soft nucleophiles often favor the SN2' pathway. The stability of the transition states for both pathways plays a crucial role in determining the major product. The transition state of the SN2 reaction is stabilized by hyperconjugation between the nucleophile's orbital and the conjugated π-system of the allylic group. sigmaaldrich.com
Regioselectivity and Stereoselectivity of Nucleophilic Attack
The regioselectivity of nucleophilic attack is a critical aspect of the reactivity of this compound. The presence of the methyl group on the double bond and the methoxy (B1213986) group can exert significant steric and electronic effects, directing the incoming nucleophile to a specific site. Generally, nucleophilic attack is subject to steric hindrance, with less hindered positions being more accessible. youtube.com
When the substitution reaction occurs at a chiral center, the stereochemical outcome is of paramount importance. SN2 reactions on chiral allylic halides typically proceed with an inversion of stereochemistry. youtube.com However, the stereoselectivity can be influenced by the reaction conditions and the nature of the substrate and nucleophile. In some cases, stereoconvergent syntheses are possible, where both E and Z isomers of the starting material can be converted to a single stereoisomer of the product. nih.gov The use of chiral catalysts can also enforce high levels of stereoselectivity in allylic substitution reactions. nih.gov
Electrophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions, allowing for the introduction of a variety of functional groups.
Functionalization via Halogenation, Hydrohalogenation, and Related Additions
The addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) across the double bond are fundamental electrophilic addition reactions. In the case of halogenation, a cyclic halonium ion intermediate is typically formed, which is then opened by the halide ion. ncert.nic.inweebly.com The regioselectivity of this opening is governed by the stability of the resulting carbocation-like transition state. The addition of hydrohalic acids proceeds via a carbocation intermediate, with the initial protonation of the alkene following Markovnikov's rule, where the proton adds to the less substituted carbon to form a more stable carbocation. masterorganicchemistry.comkhanacademy.org However, the presence of the electron-withdrawing bromine atom and the electron-donating methoxy group can influence the regiochemical outcome. Carbocation rearrangements are also a possibility in these reactions. masterorganicchemistry.com
Stereochemical Outcomes of Electrophilic Processes
The stereochemistry of electrophilic additions is often dictated by the mechanism of the reaction. For example, the anti-addition of bromine typically results from the backside attack of the bromide ion on the bromonium ion intermediate. masterorganicchemistry.com The addition of HBr, proceeding through a planar carbocation intermediate, can lead to a mixture of syn and anti products. libretexts.org The stereochemical outcome can be influenced by the structure of the starting alkene and the reaction conditions. libretexts.org For substrates with existing stereocenters, the formation of diastereomers is possible. The use of chiral reagents or catalysts can be employed to achieve stereoselective electrophilic additions.
Organometallic Chemistry and Cross-Coupling Reactions
This compound can serve as a precursor for organometallic reagents and as a substrate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
The formation of a Grignard reagent from this compound would involve the reaction of the allylic bromide with magnesium metal. sigmaaldrich.commasterorganicchemistry.comsigmaaldrich.com However, the presence of the ether functionality could potentially complicate the reaction, as ethers can be cleaved by strong bases and nucleophiles. The preparation of functionalized Grignard reagents often requires specific conditions, such as the use of highly activated magnesium at low temperatures. libretexts.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are highly valuable transformations. The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com Allylic bromides can be effective coupling partners in these reactions. The Heck reaction, on the other hand, couples an unsaturated halide with an alkene. libretexts.orgyoutube.comorganic-chemistry.org The success of these reactions with this compound would depend on the compatibility of the functional groups with the reaction conditions and the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst. The presence of the methoxy group could influence the electronic properties of the substrate and thus its reactivity in the catalytic cycle.
Below is a table summarizing the types of reactions discussed:
| Reaction Type | Sub-type | Key Features |
| Nucleophilic Substitution | SN2 | Direct displacement of the bromide. |
| SN2' | Allylic rearrangement occurs. | |
| Electrophilic Addition | Halogenation | Addition of halogens across the double bond. |
| Hydrohalogenation | Addition of hydrogen halides across the double bond. | |
| Organometallic Reactions | Grignard Reagent Formation | Potential formation of an organomagnesium compound. |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling with an organoboron compound. | |
| Heck Reaction | Pd-catalyzed cross-coupling with an alkene. |
Formation of Organomagnesium and Organolithium Reagents
The generation of organometallic reagents from this compound is a fundamental transformation that significantly enhances its synthetic utility. Both organomagnesium (Grignard) and organolithium reagents can be prepared, converting the electrophilic carbon attached to the bromine into a nucleophilic center.
Organomagnesium Reagents (Grignard Reagents):
The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent. thieme-connect.debethunecollege.ac.in The general process involves the oxidative addition of magnesium to the carbon-bromine bond. thieme-connect.de For allylic systems, this reaction is typically facile. thieme-connect.de However, the presence of the methoxy group introduces the possibility of side reactions. While ethers are common solvents for Grignard formation, intramolecular cleavage of the ether by the newly formed organomagnesium compound can occur, particularly with heating. bethunecollege.ac.in The use of highly reactive "Rieke magnesium," prepared by reducing a magnesium salt, can facilitate the reaction under milder conditions, potentially minimizing side reactions. thieme-connect.de
A notable challenge in the synthesis of allylic Grignard reagents is the potential for Wurtz-type coupling, where the reagent reacts with the starting halide to form a dimer. orgsyn.org Slow addition of the halide to the magnesium suspension can help to mitigate this side reaction. orgsyn.org
Organolithium Reagents:
Similarly, organolithium reagents can be formed by treating this compound with lithium metal. masterorganicchemistry.comyoutube.com This reaction involves a lithium-halogen exchange and typically requires two equivalents of lithium. masterorganicchemistry.comyoutube.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org The formation of organolithium reagents from allylic halides is a well-established method. wikipedia.org The reaction is often carried out in non-polar solvents like pentane (B18724) or hexane. libretexts.org
An alternative method for generating the organolithium species is through lithium-halogen exchange with an existing alkyllithium reagent, such as tert-butyllithium (B1211817) or n-butyllithium. wikipedia.org This exchange is typically very fast, even at low temperatures. wikipedia.orgorganicchemistrydata.org
| Reagent Type | Metal | Typical Solvents | Key Considerations |
| Organomagnesium | Mg | Diethyl ether, THF | Potential for Wurtz coupling and intramolecular ether cleavage. thieme-connect.debethunecollege.ac.inorgsyn.org |
| Organolithium | Li | Pentane, Hexane | Generally more reactive than Grignard reagents. wikipedia.org |
Palladium-Catalyzed Cross-Couplings and Related Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, and this compound is a suitable substrate for such transformations. The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.org It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with various organoboronic acids or their esters in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org A wide range of functional groups are tolerated in this reaction, making it highly versatile. organic-chemistry.org The reaction typically proceeds with retention of the double bond geometry. wikipedia.org
Heck Coupling:
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org this compound could serve as the halide component in a Heck reaction, coupling with various alkenes in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would result in the formation of a new carbon-carbon bond at the site of the bromine atom.
Other Cross-Coupling Reactions:
Beyond Suzuki-Miyaura and Heck couplings, this allylic bromide could likely participate in other palladium-catalyzed reactions, such as Stille coupling (with organotin reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). beilstein-journals.org The specific conditions (catalyst, ligands, base, solvent) would need to be optimized for each transformation.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboronic acid/ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) beilstein-journals.org |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) wikipedia.org |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) beilstein-journals.org |
Rearrangement Reactions and Pericyclic Processes
The unsaturated nature of this compound makes it a candidate for various pericyclic reactions, including sigmatropic rearrangements and cycloadditions.
Sigmatropic Rearrangements and Their Driving Forces
Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a pi system. wikipedia.orglibretexts.org The classification [i,j] indicates the number of atoms over which each end of the sigma bond moves. numberanalytics.com
While this compound itself is not primed for a classic sigmatropic rearrangement, it can be a precursor to substrates that are. For instance, if the bromine is replaced by a vinyl ether group, the resulting molecule could undergo a jove.comjove.com-sigmatropic rearrangement known as the Claisen rearrangement. jove.comorganic-chemistry.orgwikipedia.org The Claisen rearrangement of an allyl vinyl ether typically requires heat and results in the formation of a γ,δ-unsaturated carbonyl compound. byjus.com The driving force for this reaction is the formation of a thermodynamically stable carbonyl group. jove.com
The Cope rearrangement is another jove.comjove.com-sigmatropic rearrangement that occurs in 1,5-dienes. chadsprep.comstereoelectronics.org While not directly applicable to the starting material, derivatives of this compound that incorporate a 1,5-diene system could undergo this transformation.
Cycloaddition Reactions and Cheleotropic Processes
Cycloaddition Reactions:
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org The double bond in this compound can participate as a "2π" component in these reactions. For example, in a [4+2] cycloaddition (Diels-Alder reaction), it could react with a conjugated diene. libretexts.org However, the electron-donating nature of the substituents on the double bond might make it a less reactive dienophile unless paired with a very electron-deficient diene. libretexts.org
Conversely, it could potentially act as the diene component in a [4+3] cycloaddition with an allylic cation, a powerful method for constructing seven-membered rings. nih.gov The generation of a cationic species from this compound would be a prerequisite for this pathway.
Cheleotropic Reactions:
Cheleotropic reactions are a subclass of cycloadditions where both new sigma bonds are formed to the same atom. wikipedia.orgbaranlab.org A classic example is the addition of a carbene to an alkene to form a cyclopropane (B1198618). kharagpurcollege.ac.inkidzsearch.com The double bond in this compound could react with a carbene, such as one generated from diazomethane (B1218177) or dihalomethanes, to yield a cyclopropane derivative. kidzsearch.com The stereochemistry of the starting alkene is typically retained in the cyclopropane product when a singlet carbene is used. kidzsearch.com Another example is the reaction with sulfur dioxide, which can undergo a reversible cheletropic reaction with dienes. wikipedia.org
Radical Reactions and Single-Electron Transfer Chemistry
The carbon-bromine bond in this compound is susceptible to reactions involving radical intermediates.
Homolytic Cleavage of the Carbon-Bromine Bond
The carbon-bromine bond can undergo homolytic cleavage, where the two electrons in the bond are distributed evenly between the carbon and bromine atoms, to form an allylic radical and a bromine radical. This process is typically initiated by heat or light, or by a radical initiator such as AIBN (azobisisobutyronitrile).
The resulting allylic radical is stabilized by resonance, with the unpaired electron delocalized over three carbon atoms. libretexts.org This delocalization means that subsequent reactions can occur at either of two positions, potentially leading to a mixture of products. youtube.com For example, in a radical substitution reaction, a halogen atom could add to either the primary or the tertiary carbon of the allylic system. youtube.com
The stability of the allylic radical makes this compound a good substrate for radical-mediated reactions.
Single-Electron Transfer (SET) Chemistry:
Single-electron transfer (SET) processes can also lead to the cleavage of the carbon-bromine bond. In an SET mechanism, an electron is transferred from a donor (which could be a metal, an electrode, or another reagent) to the allylic bromide. This forms a radical anion, which can then fragment to give an allylic radical and a bromide anion. acs.org SET pathways are implicated in some organometallic reactions and can be promoted by certain catalysts or by photochemical means. organic-chemistry.orgnih.gov
Intermolecular and Intramolecular Radical Cyclizations
This section was intended to provide a detailed analysis of the radical cyclization reactions of this compound. The discussion would have covered the formation of radical species from the parent compound and their subsequent cyclization, either by reacting with another molecule (intermolecularly) or within the same molecule (intramolecularly). Key aspects that would have been explored include:
Reaction Conditions: A thorough examination of the various reagents, catalysts, solvents, and temperature conditions employed to induce radical cyclizations.
Reaction Mechanisms: A step-by-step description of the radical initiation, propagation, and termination steps involved in the cyclization processes.
Product Analysis: Characterization of the resulting cyclic products, including their stereochemistry and yields.
Regioselectivity: Discussion of the factors influencing the regiochemical outcome of the cyclization, such as the preferential formation of five-membered versus six-membered rings.
Data Tables
To support the textual analysis, interactive data tables were planned to present a concise summary of the research findings. These tables would have included:
Table 3.5.2.1: Intermolecular Radical Cyclizations of this compound
Entry
Reactant
Radical Initiator/Catalyst
Solvent
Temperature (°C)
Product(s)
Yield (%)
Reference
Table 3.5.2.2: Intramolecular Radical Cyclizations of this compound
Entry
Substrate
Radical Initiator/Catalyst
Solvent
Temperature (°C)
Product(s)
Yield (%)
Reference
Without the primary research data, the creation of this content is not possible. Further research in the field of synthetic organic chemistry may, in the future, explore the radical reactivity of this compound, at which point such an article could be composed.
Advanced Applications of 4 Bromo 1 Methoxy 2 Methylbut 2 Ene in Organic Synthesis
Role as a Key Intermediate in Complex Molecular Architectures
The strategic placement of a bromine atom and a methoxy (B1213986) group in 4-bromo-1-methoxy-2-methylbut-2-ene makes it a valuable C5 synthon for the elaboration of complex molecules. Its utility stems from the ability to introduce a five-carbon chain with multiple functionalities that can be sequentially or selectively manipulated.
Building Block for Polyfunctionalized Organic Scaffolds
The primary utility of this compound lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The allylic bromide is a good leaving group, readily displaced by a wide range of nucleophiles such as carbanions, amines, alkoxides, and thiolates. This allows for the straightforward introduction of the 1-methoxy-2-methylbut-2-enyl moiety onto a variety of molecular frameworks.
Following the initial substitution reaction, the remaining functional groups—the double bond and the methoxy ether—can undergo further transformations. For instance, the double bond can be subjected to oxidation (e.g., epoxidation, dihydroxylation), reduction, or addition reactions. The methoxy group, a stable protecting group for the primary alcohol, can be cleaved under acidic conditions to reveal a hydroxyl group, which can then be used for further functionalization, such as esterification or etherification. This sequential reactivity makes the compound a valuable precursor for polyfunctionalized organic scaffolds.
A closely related compound, (E)-4-bromo-2-methylbut-2-en-1-al, serves as a key intermediate in the industrial synthesis of Vitamin A, highlighting the importance of such C5 building blocks. williams.edu Similarly, 4-bromo-1-chloro-2-methyl-2-butene is a well-established C5 building block for chemoselective allylation in the synthesis of complex natural products. researchgate.net The reactivity profile of this compound suggests its potential for similar applications.
Table 1: Potential Reactions for Scaffold Elaboration
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |
| Allylic Bromide | Nucleophilic Substitution | R-Li, R-MgBr, R₂CuLi, R-NH₂, R-OH, R-SH | C-C, C-N, C-O, C-S bond formation |
| Alkene | Epoxidation | m-CPBA, H₂O₂ | Epoxide |
| Alkene | Dihydroxylation | OsO₄, KMnO₄ | Diol |
| Alkene | Ozonolysis | O₃, then Me₂S or Zn/H₂O | Aldehyde/Ketone |
| Methoxy Ether | Cleavage | BBr₃, TMSI, HBr/AcOH | Primary Alcohol |
Precursor for Chirality Introduction and Control
The trisubstituted double bond in this compound offers a handle for introducing chirality in a controlled manner. Stereoselective reactions targeting the double bond can set one or more new stereocenters. For example:
Asymmetric Epoxidation: Using catalysts like the Sharpless-Katsuki or Jacobsen-Katsuki catalysts, the double bond can be converted into a chiral epoxide. The resulting epoxide can then be opened by various nucleophiles in a regio- and stereoselective manner, leading to the formation of chiral diols or amino alcohols.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation protocol can be employed to convert the alkene into a chiral diol with high enantioselectivity.
Catalytic Asymmetric Hydrogenation: While challenging for trisubstituted alkenes, successful catalytic asymmetric hydrogenation would create a new stereocenter at the C2 position.
Furthermore, if a chiral nucleophile is used in the initial substitution reaction at the C4 position, diastereoselective reactions can be performed on the double bond, controlled by the existing stereocenter. This makes this compound a potentially valuable precursor for substrate-controlled stereoselective synthesis.
Construction of Heterocyclic and Carbocyclic Systems
The bifunctional nature of this compound makes it an ideal candidate for the synthesis of five- and six-membered rings through cyclization reactions.
Intramolecular Cyclization Strategies
By first reacting this compound with a suitable nucleophile containing a tethered reactive site, intramolecular cyclization can be achieved. For example, reaction with a dicarbonyl compound or a cyanoacetate (B8463686) ester can be followed by a base-induced intramolecular alkylation to form a five-membered carbocycle.
Alternatively, the methoxy group can be deprotected to the corresponding alcohol. Subsequent reaction of the alcohol, for instance, with a base to form an alkoxide, could lead to an intramolecular SN2' reaction, where the alkoxide attacks the double bond to displace the bromide, forming a vinyl-substituted five-membered ether ring. The stereochemical outcome of such cyclizations can often be predicted. For instance, studies on the intramolecular SN' cyclization of alkyllithium reagents onto methoxy alkenes have shown a high preference for syn-SN' pathways. nih.gov This suggests that the stereochemistry of the double bond in the starting material can direct the formation of new stereocenters in the cyclic product.
Participation in Cascade Reactions and Multicomponent Processes
Cascade reactions, where a single reaction setup initiates a series of bond-forming events, are a powerful tool in modern synthesis. researchgate.net this compound is a promising substrate for such processes. For instance, a palladium-catalyzed reaction with a suitable diene could initiate a cascade of carbocyclization events.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to molecular complexity. The electrophilic nature of the allylic bromide in this compound makes it a potential component in MCRs. For example, it could act as the electrophilic component in a three-component reaction with an amine and a carbon nucleophile.
Development of Novel Synthetic Methodologies
The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. Metal-catalyzed cross-coupling reactions are a particularly promising area. The allylic bromide can participate in a variety of such reactions, including:
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
Stille Coupling: Reaction with organostannanes.
Heck Reaction: While less common for alkyl halides, conditions for the Heck reaction of allylic bromides have been developed.
Sonogashira Coupling: Reaction with terminal alkynes to introduce an enyne moiety.
The development of new catalytic systems that can selectively activate the allylic bromide in the presence of the other functional groups would be a valuable contribution to synthetic methodology. Furthermore, the use of this compound in organocatalysis, for example, in reactions involving the formation of enamines or iminium ions from the corresponding aldehyde (obtained after deprotection and oxidation), could lead to novel asymmetric transformations.
Information regarding "this compound" is Not Available
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the advanced applications of the chemical compound This compound in organic synthesis, as requested. The specific topics of "Strategies for Functional Group Interconversion and Masking" and the "Exploitation of the Methoxy and Bromine Functionalities in Tandem Reactions" for this particular molecule are not documented in the available resources.
Basic compound information is available on databases like PubChem, which includes identifiers and computed properties nih.gov. However, this does not extend to its synthetic utility in the advanced contexts required.
Therefore, it is not possible to generate a detailed and authoritative article on the "" as outlined, due to the absence of specific research findings on this compound in the scientific literature.
Spectroscopic and Structural Analysis Methodologies for 4 Bromo 1 Methoxy 2 Methylbut 2 Ene
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
A full analysis of 4-Bromo-1-methoxy-2-methylbut-2-ene using advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for confirming its structure and understanding its dynamic behavior.
Elucidation of Conformational Dynamics via Variable Temperature NMR
Variable Temperature (VT) NMR studies are crucial for investigating the conformational dynamics of flexible molecules like this compound. By recording NMR spectra at different temperatures, it would be possible to study the rotation around single bonds and determine the energy barriers between different conformers. However, no such studies have been reported in the scientific literature for this specific compound.
Multidimensional NMR Techniques for Connectivity and Stereochemistry
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be necessary to establish the (E)-stereochemistry of the double bond by observing through-space interactions between the methyl group and the vinyl proton. At present, no such experimental data is available.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its elemental formula, C6H11BrO. This would serve as a fundamental confirmation of the compound's identity. While the monoisotopic mass is computationally predicted to be 177.99933 Da, experimental verification is lacking. nih.gov
Tandem Mass Spectrometry for Structural Fingerprinting of Derivatives
Tandem Mass Spectrometry (MS/MS) would be employed to analyze the fragmentation pathways of the parent ion of this compound and its potential derivatives. By inducing fragmentation and analyzing the resulting daughter ions, a structural fingerprint could be established. This would be particularly useful for identifying the compound in complex mixtures or for confirming the structure of reaction products. No such fragmentation studies have been published.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Monitoring Reaction Progress and Functional Group Transformations
Spectroscopic tools are indispensable for real-time monitoring of chemical reactions involving this compound. By tracking the disappearance of reactant signals and the emergence of product signals, chemists can optimize reaction conditions and understand mechanistic pathways. birmingham.ac.uk
Infrared (IR) Spectroscopy is a powerful technique for monitoring functional group transformations. The synthesis of this compound or its subsequent reactions, such as nucleophilic substitution at the allylic carbon, would exhibit distinct changes in the IR spectrum. Key vibrational frequencies associated with the primary functional groups—the C-Br bond, the C=C double bond, and the C-O ether linkage—serve as diagnostic markers. theijes.comnih.gov For instance, in a substitution reaction where the bromine atom is replaced by a hydroxyl group, the characteristic C-Br stretching vibration would diminish, while a broad O-H stretching band would appear.
Below is a table of expected IR absorption bands for the key functional groups in this compound, which are critical for monitoring its chemical transformations.
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| Alkene | C=C | Stretch | ~1670-1640 | Disappearance or shift indicates reaction at the double bond. |
| Vinylic C-H | =C-H | Stretch | ~3100-3010 | Changes can signal addition or isomerization reactions. |
| Alkyl Halide | C-Br | Stretch | ~690-515 | Disappearance is a key indicator of nucleophilic substitution. |
| Ether | C-O | Stretch | ~1250-1050 | Shift or change in intensity can indicate reactions involving the methoxy (B1213986) group or conformational changes. |
| Methyl/Methylene | C-H | Stretch | ~2950-2850 | Generally present, but changes can support other transformations. |
This table is generated based on typical infrared absorption frequencies for the respective functional groups. chemicalbook.comresearchgate.netyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is exceptionally useful for monitoring reaction progress and identifying products and intermediates.
In a typical reaction, such as the substitution of the bromine atom, significant shifts in the signals of adjacent protons and carbons would be observed. libretexts.org The protons on the carbon bearing the bromine (-CH₂Br) are deshielded and would appear at a characteristic chemical shift. Upon substitution, the chemical shift of these protons would move upfield or downfield depending on the electronegativity of the new substituent. libretexts.org Similarly, the ¹³C NMR spectrum would show the C-Br carbon signal disappear and a new signal corresponding to the carbon bonded to the new functional group appear. researchgate.net
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. Monitoring changes in these shifts is fundamental to tracking its reactivity.
| Atom | Environment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes on Reaction Monitoring |
| H on C1 | -CH₂-O- | ~3.5 - 4.0 | ~70-80 | Sensitive to electronic changes across the double bond. |
| H on C3 | =CH- | ~5.5 - 6.0 | ~120-140 (alkene C) | A significant shift or disappearance of coupling indicates reaction at the double bond. |
| H on C4 | -CH₂-Br | ~3.9 - 4.1 | ~30-40 | This signal is a primary marker for substitution reactions; its disappearance and the appearance of a new signal indicates conversion. |
| H in -CH₃ | -CH₃ | ~1.7 - 1.9 | ~15-25 | Less likely to shift significantly unless major structural rearrangement occurs. |
| H in -OCH₃ | -OCH₃ | ~3.3 | ~55-60 | Stable unless the ether linkage is cleaved. |
This table is generated based on standard chemical shift ranges for protons and carbons in similar electronic environments. libretexts.orglibretexts.org
Elucidating Intermolecular Interactions and Hydrogen Bonding
While covalent bonds define the molecule, weaker intermolecular forces dictate its physical properties and interactions in solution. For this compound, potential hydrogen bonding and halogen bonding are of key interest.
Hydrogen Bonding: The this compound molecule itself lacks a hydrogen bond donor. However, the oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. capes.gov.br When interacting with protic solvents (like water or alcohols) or reactants containing -OH or -NH groups, a hydrogen bond can form (C-O···H-X). This interaction can be detected spectroscopically. For example, in ¹H NMR spectroscopy, the formation of a hydrogen bond can cause a downfield shift in the proton signal of the hydrogen bond donor. researchgate.net In IR spectroscopy, the O-H stretching frequency of a hydrogen-bonded alcohol or amine is broadened and shifted to a lower wavenumber compared to its non-bonded state. tandfonline.com
Halogen Bonding: The bromine atom in this compound can also participate in a non-covalent interaction known as halogen bonding. This occurs when the electropositive region on the surface of the halogen atom (the σ-hole) interacts with a nucleophilic or electron-rich species like a lone pair on an oxygen or nitrogen atom. olemiss.edu Although often considered weak, these interactions can influence crystal packing and reactivity in solution. mst.edu The strength and presence of halogen bonding can be investigated using advanced NMR techniques and computational modeling. For instance, ¹³C NMR studies on haloarenes have been used to probe halogen bonding, although the effects on chemical shifts can be complex due to competing factors like spin-orbit coupling. mst.edu Theoretical calculations are often employed to complement experimental data, providing insights into the geometry and electronic nature of these interactions. mst.edursc.org
Theoretical and Computational Investigations of 4 Bromo 1 Methoxy 2 Methylbut 2 Ene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-bromo-1-methoxy-2-methylbut-2-ene. These methods, such as Density Functional Theory (DFT), offer a robust framework for analyzing molecular orbitals, electron density distribution, and predicting chemical reactivity.
The electronic structure of this compound is characterized by its allylic system, which significantly influences its reactivity. The π-system arises from the p-orbitals of the two sp²-hybridized carbon atoms of the double bond and the adjacent sp³-hybridized carbon bearing the bromine atom. This conjugation leads to the formation of π molecular orbitals that are delocalized over these three carbon atoms. youtube.comoregonstate.edulibretexts.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In a typical allylic system, the HOMO is a bonding π-orbital, while the LUMO is a non-bonding or anti-bonding π*-orbital. masterorganicchemistry.com The presence of the electronegative bromine atom and the methoxy (B1213986) group will influence the energies and spatial distribution of these frontier orbitals.
The electron density distribution is polarized due to the presence of the electronegative bromine and oxygen atoms. The bromine atom withdraws electron density from the C4 carbon, creating a partial positive charge on this carbon and a partial negative charge on the bromine atom. Similarly, the oxygen atom of the methoxy group withdraws electron density from the C1 carbon. This polarization is a key factor in determining the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.netlibretexts.org
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | +1.5 | Antibonding (σ) |
| LUMO | -0.5 | Antibonding (π) |
| HOMO | -8.0 | Bonding (π) |
| HOMO-1 | -9.5 | Non-bonding (lone pair on O) |
| HOMO-2 | -11.0 | Bonding (σ) |
Note: This table presents hypothetical values for illustrative purposes, based on general principles of molecular orbital theory for similar molecules.
Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and molecular electrostatic potential (MEP) maps, provide a quantitative and visual tool for predicting the reactive sites of this compound. wikipedia.orgschrodinger.com
Fukui Functions: The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. wikipedia.orgscm.com
ƒ+(r): Predicts sites for nucleophilic attack (where an electron is added). For this compound, the C4 carbon attached to the bromine and the C2 carbon of the double bond are expected to be primary sites for nucleophilic attack due to the electron-withdrawing nature of the bromine and the inherent electrophilicity of the allylic system. researchgate.netresearchgate.net
ƒ-(r): Predicts sites for electrophilic attack (where an electron is removed). The π-bond of the C2=C3 double bond and the lone pairs on the oxygen and bromine atoms are likely sites for electrophilic attack. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. libretexts.orgarxiv.org
Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen and bromine atoms, are susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atoms and the C4 carbon, are prone to nucleophilic attack. researchgate.netekb.eg
Table 2: Predicted Fukui Indices for Selected Atoms in this compound
| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) |
| C2 | High | Moderate |
| C3 | Moderate | High |
| C4 | Very High | Low |
| O | Low | High |
| Br | Moderate | High |
Note: This table contains predicted relative values based on the expected electronic effects of the substituents.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which is crucial for understanding its physical properties and chemical reactivity. acs.orgnih.gov
Rotation around the C1-C2, C3-C4, and C-O single bonds leads to various spatial arrangements. The stability of these conformers is governed by a combination of steric hindrance, torsional strain, and electronic interactions. researchgate.netmasterorganicchemistry.comyoutube.com
A potential energy surface (PES) scan, typically performed using computational methods, can map the energy of the molecule as a function of one or more dihedral angles. libretexts.orgumn.eduyale.edu For this compound, the most significant rotations would be around the C1-C2 and C3-C4 bonds. The relative energies of the resulting conformers (e.g., anti, gauche, eclipsed) will determine their population at a given temperature. The energy barriers between these conformers dictate the rate of interconversion. acs.orgresearchgate.net
The methyl group at C2, the methoxy group at C1, and the bromine atom at C4 all exert significant influence on the conformational preferences of the molecule.
Methyl Group: The steric bulk of the methyl group will disfavor conformations where it is eclipsed with other bulky groups.
Methoxy Group: The presence of the electronegative oxygen atom can lead to stabilizing gauche interactions (the "gauche effect") in some cases, but its size also contributes to steric repulsion.
Bromine Atom: The large size of the bromine atom will create significant steric hindrance, strongly disfavoring eclipsed conformations involving this atom. beilstein-journals.org
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. As an allylic bromide, it is expected to undergo nucleophilic substitution reactions (SN2 and SN2') and elimination reactions. libretexts.orgyoutube.com
Nucleophilic Substitution (SN2 and SN2'):
SN2 Reaction: A nucleophile can directly attack the electrophilic C4 carbon, displacing the bromide ion in a single concerted step. The transition state for this reaction would involve a pentacoordinate carbon atom. acs.orggithub.io
SN2' Reaction: Alternatively, the nucleophile can attack the C2 carbon of the double bond, leading to a rearrangement of the double bond and expulsion of the bromide ion from the C4 position. This is a common pathway for allylic systems. researchgate.net
Computational modeling can locate the transition state structures for both pathways and calculate their activation energies. The relative heights of these energy barriers will determine the preferred reaction mechanism. researchgate.netresearchgate.net
Transition State Characterization: A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the reaction coordinate. libretexts.orgumn.edu Computational characterization of the transition state provides detailed information about the geometry and electronic structure of this fleeting species, offering insights into the factors that control the reaction rate and selectivity. github.io
Computational Studies of Synthetic Routes to this compound
Currently, there are no published computational studies that specifically model and analyze the synthetic routes to this compound. Such studies would typically involve the use of quantum chemical methods to calculate the thermodynamics and kinetics of potential reaction pathways. This would allow for the theoretical evaluation of reaction yields and the identification of the most energetically favorable routes.
For analogous compounds, computational approaches are frequently used to investigate reaction mechanisms and optimize synthesis conditions. These studies often employ methods like Density Functional Theory (DFT) to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. This information is invaluable for predicting the feasibility of a synthetic step and for understanding the factors that control product distribution.
Elucidating Mechanistic Pathways of its Transformations with DFT and Ab Initio Methods
A thorough search of the scientific literature did not yield any studies that have used Density Functional Theory (DFT) or ab initio methods to elucidate the mechanistic pathways of transformations involving this compound.
Such computational investigations would be crucial for understanding the reactivity of this molecule. For example, DFT calculations could be employed to study the mechanisms of nucleophilic substitution reactions at the carbon bearing the bromine atom, or to investigate the potential for elimination reactions. These studies would involve locating the transition state structures for each proposed mechanism and calculating the corresponding energy barriers. This would provide a detailed, atomistic-level understanding of how this compound is likely to react under various conditions.
Spectroscopic Property Prediction and Validation
While experimental spectroscopic data for this compound may exist, a detailed computational prediction and validation of its spectroscopic properties has not been reported in the literature.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
No dedicated computational studies on the prediction of NMR chemical shifts and coupling constants for this compound have been published.
Typically, these predictions are made using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations can provide theoretical ¹H and ¹³C NMR spectra. By comparing the predicted spectra with experimental data, it is possible to confirm the structure of the compound and to gain a deeper understanding of its electronic environment. The lack of such a study for this compound means that a valuable tool for its structural characterization has not yet been utilized in a formal, published context.
A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate how such data would be organized.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 (methoxy) | Data not available |
| C6 (methyl) | Data not available |
| H (on C1) | Data not available |
| H (on C3) | Data not available |
| H (on C4) | Data not available |
| H (methoxy) | Data not available |
| H (methyl) | Data not available |
Vibrational Frequency Calculations for IR and Raman Assignments
There are currently no published studies that report vibrational frequency calculations for the assignment of IR and Raman spectra of this compound.
Such calculations, typically performed using DFT, are essential for accurately assigning the vibrational modes observed in experimental IR and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can correlate theoretical predictions with experimental peaks. This allows for a detailed understanding of the molecular vibrations and can aid in the structural confirmation of the compound.
A hypothetical data table for predicted vibrational frequencies is provided below to show how this information would typically be presented.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C-H stretch | Data not available | Data not available | Data not available |
| C=C stretch | Data not available | Data not available | Data not available |
| C-O stretch | Data not available | Data not available | Data not available |
| C-Br stretch | Data not available | Data not available | Data not available |
| CH₂ bend | Data not available | Data not available | Data not available |
| CH₃ rock | Data not available | Data not available | Data not available |
Emerging Research Directions and Future Perspectives on 4 Bromo 1 Methoxy 2 Methylbut 2 Ene
Integration into Materials Science and Polymer Chemistry
The bifunctional nature of 4-Bromo-1-methoxy-2-methylbut-2-ene, possessing both an alkene and an alkyl halide, positions it as a valuable component in the design of novel polymers and functional materials.
Use as a Monomer in Advanced Polymer Synthesis
The presence of a double bond allows this compound to act as a monomer in various polymerization reactions. Its structure is suitable for radical polymerization, where the double bond can react to form a long polymer chain. The methyl group attached to the double bond can influence the stereochemistry and properties of the resulting polymer.
Furthermore, the allylic bromide functionality can be preserved during certain polymerization conditions or utilized in more advanced polymerization techniques. This dual reactivity allows for the synthesis of polymers with pendant functional groups that can be modified post-polymerization, leading to materials with tailored characteristics.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Reactive Site | Potential Outcome |
| Free Radical Polymerization | Carbon-Carbon Double Bond | Linear polymer with pendant -CH2Br and -OCH3 groups. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Carbon-Carbon Double Bond | Polymers with controlled molecular weight and architecture. |
| Ring-Opening Metathesis Polymerization (ROMP) | Carbon-Carbon Double Bond (with a cyclic co-monomer) | Copolymers with specific functionalities. |
| Post-Polymerization Modification | Allylic Bromide | Grafting of side chains or introduction of new functional groups. |
Building Block for Functional Materials (Excluding specific material properties)
Beyond polymerization, this compound serves as a crucial building block for creating more complex functional materials. The bromine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of various functional moieties, such as amines, thiols, or other organic structures. These reactions can be used to synthesize molecules for applications in organic electronics, sensor technology, or as cross-linking agents in material composites. The combination of the ether linkage and the reactive bromide site offers a scaffold for designing molecules with specific spatial arrangements and electronic properties.
Photochemical and Electrochemical Transformations
The electronic structure of this compound, with its double bond and carbon-bromine bond, makes it a candidate for transformations induced by light or electric current.
Light-Mediated Reactions Involving the Bromine or Double Bond
Light, particularly in the UV range, can initiate chemical reactions by exciting the electrons in the molecule. The carbon-bromine (C-Br) bond in an allylic position is relatively weak and susceptible to homolytic cleavage upon irradiation, generating a resonance-stabilized allylic radical. openochem.orglibretexts.org This highly reactive intermediate can then participate in a variety of subsequent reactions, such as dimerization, reaction with solvents, or addition to other unsaturated systems. libretexts.org Reagents like N-bromosuccinimide (NBS) are often used in the presence of light to achieve selective allylic bromination, a process that relies on the formation of these stabilized radicals. pearson.comlibretexts.org
The double bond can also undergo photochemical transformations. For instance, it could participate in [2+2] cycloaddition reactions with other alkenes when irradiated, forming four-membered rings. This provides a pathway to complex cyclic structures that are otherwise difficult to synthesize.
Table 2: Potential Light-Mediated Reactions
| Reaction Type | Reactive Site | Initiator | Potential Product Class |
| Radical Substitution | Allylic C-H bond (of precursor) | Light/Heat + NBS | Allylic Bromide (the title compound) |
| Radical Coupling | Carbon-Bromine Bond | UV Light | Dimerized C8 structures |
| Photochemical Cycloaddition | Carbon-Carbon Double Bond | UV Light | Cyclobutane derivatives |
Electrochemical Synthesis and Redox Behavior
Electrochemical methods offer a green and controlled way to induce chemical reactions. The reduction of allylic halides at an electrode surface has been a subject of study. acs.orgutexas.edu Typically, the C-Br bond undergoes a two-electron reduction, cleaving the bond and generating a carbanion intermediate. utexas.edu This reactive anion can then be protonated by a proton source in the solvent or react with other electrophiles present in the reaction mixture. The reduction potential for this process is influenced by the molecular structure and the electrode material used. acs.orgutexas.edu
Conversely, the double bond could potentially be oxidized at an anode, though this often requires higher potentials. The electrochemical behavior of this compound represents a developing area of interest for performing selective and efficient chemical modifications without the need for harsh chemical reagents. mdpi.com
Exploration of Biologically Inspired Transformations
The field of biocatalysis, which uses enzymes or whole organisms to perform chemical reactions, offers a highly selective and environmentally benign alternative to traditional synthetic methods. youtube.comnumberanalytics.comgonzaga.edu For a molecule like this compound, several classes of enzymes could potentially catalyze its transformation.
Dehalogenase enzymes, for instance, are known to catalyze the cleavage of carbon-halogen bonds in a variety of organic compounds, often replacing the halogen with a hydroxyl group. researchgate.netnih.gov These enzymes are of significant interest for bioremediation and fine chemical synthesis. researchgate.net Subjecting this compound to a suitable dehalogenase could yield the corresponding alcohol, 4-methoxy-2-methylbut-2-en-1-ol.
Other enzyme classes, such as oxidoreductases or transferases, could potentially interact with the double bond or the ether linkage. The exploration of these biocatalytic routes is a nascent field of research that holds promise for developing sustainable pathways to new, valuable chemicals derived from this versatile building block. Vanadium-dependent haloperoxidases, for example, are known to mediate halogenation processes and could be explored for related transformations. nih.gov
Table 3: Potential Biologically-Inspired Transformations
| Enzyme Class | Potential Reaction | Product Type |
| Dehalogenase | Hydrolytic dehalogenation (C-Br cleavage) | Allylic alcohol |
| Hydrolase (Etherase) | Cleavage of the methoxy (B1213986) group | Alcohol |
| Oxidoreductase | Epoxidation of the double bond | Epoxide |
| Lyase | Addition across the double bond | Functionalized alkane |
Enzymatic or Biomimetic Approaches to its Synthesis or Derivatization
The synthesis of this compound is conventionally achieved through chemical methods, such as the bromination of 1-methoxy-2-methylbut-2-ene using reagents like N-bromosuccinimide (NBS). However, the field of biocatalysis offers promising avenues for more sustainable and selective synthetic routes. While specific enzymatic or biomimetic syntheses for this compound have not been extensively reported in the literature, the principles of enzymatic halogenation of alkenes provide a foundation for future research in this area.
Enzymatic Halogenation:
Nature has evolved enzymes, primarily haloperoxidases, that can catalyze the halogenation of organic substrates. libretexts.orgnih.gov These enzymes typically utilize a halide ion (like bromide), an oxidant (such as hydrogen peroxide), and an electron-rich substrate (like an alkene) to form halogenated compounds. libretexts.org The reaction often proceeds through a halonium ion intermediate, similar to chemical halogenation. libretexts.org
A potential enzymatic approach to synthesizing this compound could involve the use of a haloperoxidase with 1-methoxy-2-methylbut-2-ene as the substrate. The enzyme would catalyze the electrophilic addition of a bromine equivalent across the double bond.
Biomimetic Approaches:
Biomimetic chemistry seeks to replicate natural chemical processes using synthetic catalysts. nih.gov A biomimetic strategy for the synthesis of this compound could involve the development of a catalyst that mimics the active site of a haloperoxidase. Such a catalyst would need to activate a bromide source and facilitate its addition to the alkene precursor in a controlled manner. Research into biomimetic halofunctionalization of alkenes is an active area, with various catalytic systems being explored. nih.gov
The table below outlines a conceptual comparison between the conventional chemical synthesis and a potential enzymatic approach.
| Feature | Conventional Chemical Synthesis | Potential Enzymatic Synthesis |
| Catalyst | Typically radical initiators or Lewis acids | Haloperoxidase enzyme |
| Reagents | N-bromosuccinimide (NBS), Bromine (Br₂) | Bromide salt (e.g., NaBr), Hydrogen peroxide (H₂O₂) |
| Reaction Conditions | Often requires non-polar organic solvents, UV light or heat | Typically aqueous, mild pH and temperature |
| Selectivity | Can sometimes lead to mixtures of products | Potentially high regio- and stereoselectivity |
| Sustainability | Generates stoichiometric byproducts | Generally more environmentally benign |
Challenges and Future Perspectives:
The development of enzymatic or biomimetic routes to this compound faces several challenges. These include identifying or engineering a suitable enzyme with the desired substrate specificity and reactivity, as well as optimizing the reaction conditions for efficient conversion. Despite these hurdles, the pursuit of biocatalytic methods for the synthesis of functionalized alkenes like this compound is a significant goal for greener chemistry.
Role in Synthetic Pathways of Bioactive Compounds (Excluding any clinical/dosage context)
While direct applications of this compound in the synthesis of specific bioactive compounds are not extensively documented, the structural motif of a bromo-methoxy-diene is a key component in the synthesis of several complex and biologically active natural products. A closely related analog, (E)-4-Bromo-3-methoxybut-3-en-2-one , serves as a crucial building block for the marine natural products phormidolides and oscillariolides. libretexts.orgnih.gov These macrolides have garnered interest due to their intricate molecular architectures and cytotoxic activities against various tumor cell lines. nih.gov
The synthesis of the bromo-methoxy-diene (BMD) fragment is a significant challenge in the total synthesis of these natural products. nih.gov Various synthetic strategies have been developed to construct this key piece, highlighting its importance. For instance, the synthesis of the eastern fragment of phormidolide D, which incorporates the bromo-methoxy-diene moiety, has been a focal point of research efforts. The strategies employed often involve multi-step chemical syntheses, such as Mukaiyama aldol (B89426) additions and Wittig olefinations, to achieve the desired stereochemistry. libretexts.org
The utility of the bromo-methoxy-diene unit underscores the potential of compounds like this compound as valuable intermediates in the synthesis of structurally complex and biologically relevant molecules. The reactivity of the vinyl bromide and the diene system allows for a variety of subsequent chemical transformations to build up the carbon skeleton of the target natural product.
The table below summarizes the key bioactive compounds whose synthesis relies on a bromo-methoxy-diene fragment.
| Bioactive Compound Family | Key Synthetic Fragment | Synthetic Utility |
| Phormidolides | (E)-4-Bromo-3-methoxybut-3-en-2-one | Forms the terminal bromo-methoxy-diene (BMD) moiety of the polyhydroxylated chain. libretexts.orgnih.gov |
| Oscillariolides | (E)-4-Bromo-3-methoxybut-3-en-2-one | Constitutes the key terminal fragment of the polyol chain. libretexts.orgnih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-1-methoxy-2-methylbut-2-ene with high purity?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized alkene precursor. For example, bromination of 1-methoxy-2-methylbut-2-ene using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN) can yield the target compound. Purification via fractional distillation or column chromatography is recommended to achieve >95% purity, as indicated by gas chromatography–mass spectrometry (GC-MS) analysis . Alternative routes may involve nucleophilic substitution of a hydroxyl or leaving group in a methoxy-substituted intermediate, though steric hindrance may require careful optimization of reaction conditions (e.g., solvent polarity, temperature) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. H NMR will show distinct signals for the methoxy group (~δ 3.3–3.5 ppm) and the vinylic protons (δ 5.0–5.5 ppm), while C NMR confirms the quaternary carbons adjacent to bromine. Infrared (IR) spectroscopy identifies the C-O stretch of the methoxy group (~1100 cm) and C=C vibrations (~1600 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 179.06 (CHBrO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in brominated alkenes like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For brominated compounds, heavy-atom effects enhance diffraction contrast. Using SHELXL for refinement (via the SHELX suite), researchers can model thermal displacement parameters and electron density maps to validate the alkene geometry and methoxy group orientation. Crystallization conditions (e.g., slow evaporation in hexane/ethyl acetate) must be optimized to obtain diffraction-quality crystals .
Q. What strategies address discrepancies between computational modeling and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can simulate NMR chemical shifts and IR vibrational modes in implicit solvents (e.g., chloroform). Comparing computed vs. experimental data identifies outliers, prompting re-evaluation of the computational model (e.g., inclusion of explicit solvent molecules or alternative functionals like M06-2X). For dynamic systems, molecular dynamics (MD) simulations may capture conformational averaging .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group and steric bulk of the methyl substituent affect reaction pathways. In Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, but steric hindrance may necessitate bulky palladium catalysts (e.g., XPhos Pd G3) or elevated temperatures. Computational studies (e.g., NBO analysis) can quantify electronic effects, while kinetic experiments (e.g., monitoring by F NMR with fluorinated arylboronic acids) reveal rate-limiting steps .
Data Contradiction and Troubleshooting
Q. How should researchers resolve conflicting NMR data for this compound derivatives?
- Methodological Answer : Contradictions may stem from impurities or diastereomerism. Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For diastereomers, chiral chromatography or Mosher ester analysis can differentiate enantiomers. If impurities persist, revise purification protocols (e.g., activated charcoal treatment or preparative HPLC) and validate purity via melting point analysis or differential scanning calorimetry (DSC) .
Q. What experimental controls are critical when studying the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere (N) quantifies decomposition temperatures. Differential thermal analysis (DTA) identifies exothermic/endothermic events. Parallel control experiments using analogous compounds (e.g., non-brominated alkenes) isolate the bromine effect. For kinetic studies, isothermal TGA at multiple temperatures calculates activation energy via the Arrhenius equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
